Cas no 944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine)

1-(pyrimidin-2-yl)ethan-1-amine structure
944906-24-5 structure
Nombre del producto:1-(pyrimidin-2-yl)ethan-1-amine
Número CAS:944906-24-5
MF:C6H9N3
Megavatios:123.155760526657
MDL:MFCD27922039
CID:1027709
PubChem ID:56592977

1-(pyrimidin-2-yl)ethan-1-amine Propiedades químicas y físicas

Nombre e identificación

    • 1-(Pyrimidin-2-yl)ethanamine
    • 1-(Pyrimidin-2-yl)ethamine
    • 1-pyrimidin-2-ylethanamine
    • 1-PYRIMIDIN-2-YLETHYLAMINE
    • AM804589
    • SB45594
    • 944906-24-5
    • 4-(1-AMINO-2-CARBOXY-ETHYL)-BENZOICACID
    • FT-0715628
    • EN300-1072131
    • CS-0054426
    • AB59468
    • SCHEMBL310530
    • 1-(PYRIMIDIN-2-YL)ETHAN-1-AMINE
    • MFCD10697373
    • J-503621
    • AKOS010037500
    • DTXSID70717779
    • α-Methyl-2-pyrimidinemethanamine (ACI)
    • 2-(1-Aminoethyl)pyrimidine
    • [1-(Pyrimidin-2-yl)ethyl]amine
    • (S)-1-(Pyrimidin-2-yl)ethan-1-amine
    • MFCD18632779
    • (R)-1-(2-Pyrimidinyl)ethanamine
    • (1R)-1-pyrimidin-2-ylethanamine
    • SY263077
    • SY382916
    • DB-023511
    • (S)-1-(2-Pyrimidinyl)ethanamine
    • 1-(pyrimidin-2-yl)ethan-1-amine
    • MDL: MFCD27922039
    • Renchi: 1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3
    • Clave inchi: GVPDKCZQAZOFJX-UHFFFAOYSA-N
    • Sonrisas: NC(C)C1N=CC=CN=1

Atributos calculados

  • Calidad precisa: 123.08000
  • Masa isotópica única: 123.079647300g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 1
  • Complejidad: 78.4
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 51.8Ų
  • Xlogp3: -0.5

Propiedades experimentales

  • PSA: 51.80000
  • Logp: 1.19660

1-(pyrimidin-2-yl)ethan-1-amine Información de Seguridad

1-(pyrimidin-2-yl)ethan-1-amine Datos Aduaneros

  • Código HS:2933599090
  • Datos Aduaneros:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(pyrimidin-2-yl)ethan-1-amine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM165621-1g
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
1g
$916 2021-08-05
TRC
P997518-100mg
1-​(Pyrimidin-​2-​yl)​ethanamine
944906-24-5
100mg
$414.00 2023-05-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2907-500MG
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
500MG
¥ 1,722.00 2023-04-12
Enamine
EN300-1072131-10g
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
10g
$3034.0 2023-10-28
Ambeed
A758353-1g
1-(Pyrimidin-2-yl)ethanamine
944906-24-5 95+%
1g
$523.0 2024-04-16
A2B Chem LLC
AI01187-250mg
1-(Pyrimidin-2-yl)ethanamine
944906-24-5 95%+
250mg
$610.00 2024-05-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1125066-250mg
1-(Pyrimidin-2-yl)ethan-1-amine
944906-24-5 97%
250mg
¥2058.00 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2907-1g
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
1g
¥2794.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2907-250mg
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
250mg
¥1130.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2907-100mg
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
100mg
¥842.0 2024-04-16

1-(pyrimidin-2-yl)ethan-1-amine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Referencia
Preparation of tetrazole substituted arylamides as P2X receptor antagonists
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Referencia
Tetrazole-substituted arylamides as P2X2 and P2X2/3 receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Referencia
Thiazolylbenzamides and oxazolylbenzamides as P2X3 and P2X2/3 antagonists and their preparation and use for the treatment of pain and respiratory disorders
, United States, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide ;  pH 13
Referencia
Pyrazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Referencia
Triazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Referencia
Preparation of pyridinylindazolearylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists
, United States, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Referencia
Preparation of oxooxazolidinylarylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists
, United States, , ,

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Referencia
Preparation of thiazole and oxazole-substituted arylamides as P2X3 and/or a P2X2/3 receptor antagonist
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide ;  pH 13
Referencia
Preparation of biphenyl and pyridinylphenyl amide derivatives as P2X3 and P2X2/3 antagonists for the treatment of pain
, United States, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Referencia
Preparation of thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists for treatment of pain and urinary tract disease
, United States, , ,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt
Referencia
Preparation of tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists
, United States, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Referencia
Preparation of imidazole-substituted arylamides as P2X3 and P2X2/3 antagonists for disease treatment
, World Intellectual Property Organization, , ,

1-(pyrimidin-2-yl)ethan-1-amine Raw materials

1-(pyrimidin-2-yl)ethan-1-amine Preparation Products

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:944906-24-5)1-(Pyrimidin-2-yl)ethanamine
sfd18336
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:944906-24-5)1-(pyrimidin-2-yl)ethan-1-amine
A21464
Pureza:99%
Cantidad:1g
Precio ($):471.0